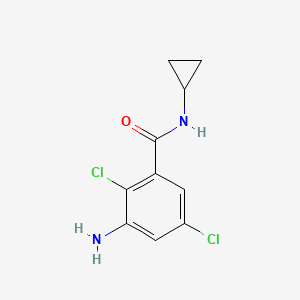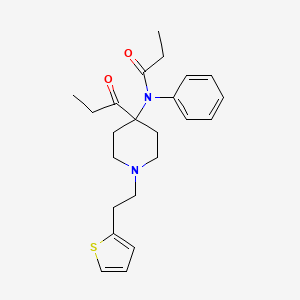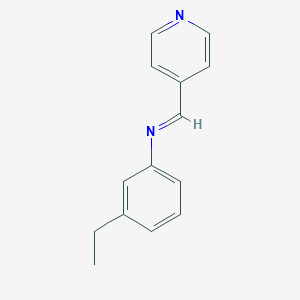![molecular formula C9H18N2 B13961421 7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
7-Ethyl-1,7-diazaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-1,7-diazaspiro[3.5]nonane is an organic compound belonging to the class of azaspiro compounds. It is characterized by a spirocyclic structure containing nitrogen atoms, which imparts unique chemical and biological properties. This compound has garnered interest in various fields of scientific research due to its versatile applications and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1,7-diazaspiro[3.5]nonane typically involves the use of malononitrile as a starting material. The synthetic route includes several chemical reactions to form the spirocyclic structure. One common method involves the reaction of malononitrile with ethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and efficiency. These methods often involve the use of high-pressure reactors and catalysts to facilitate the reaction. The process is designed to be scalable, allowing for the production of large quantities of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethyl-1,7-diazaspiro[3.5]nonane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
7-Ethyl-1,7-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-Ethyl-1,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to bind to sigma receptors, which are involved in several biological processes, including neuroprotection and pain modulation. The compound’s interaction with these receptors can lead to various therapeutic effects, such as analgesia and anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-1,7-diazaspiro[3.5]nonane
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate .
Uniqueness
7-Ethyl-1,7-diazaspiro[3.5]nonane stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
7-ethyl-1,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C9H18N2/c1-2-11-7-4-9(5-8-11)3-6-10-9/h10H,2-8H2,1H3 |
Clé InChI |
YIPPRKKDEPXQPD-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2(CCN2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


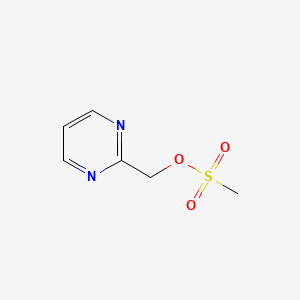
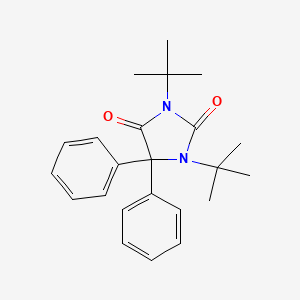
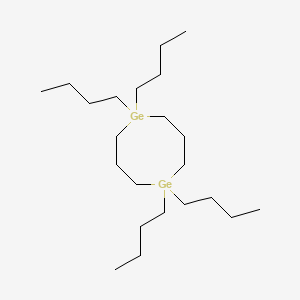
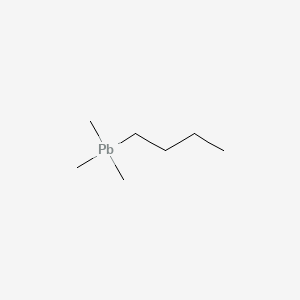
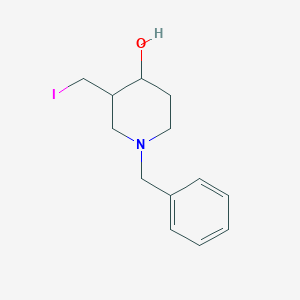
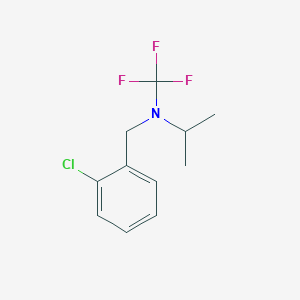
![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)
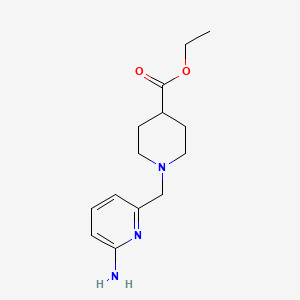
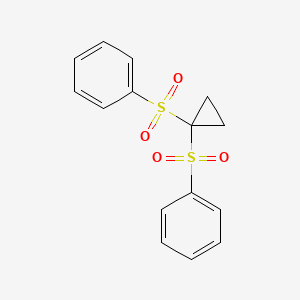
![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)

